1-(1-Adamantyl)-2H-pyrazolo(3,4-d)pyrimidin-4-one
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Overview
Description
1-(Adamantan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is a compound that features a unique structure combining an adamantane moiety with a pyrazolo[3,4-d]pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Adamantan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one typically involves the reaction of adamantane derivatives with pyrazolo[3,4-d]pyrimidinone precursors. One common method involves the use of adamantyl chloride and pyrazolo[3,4-d]pyrimidinone in the presence of a base such as potassium carbonate in an organic solvent like dimethylformamide (DMF). The reaction is usually carried out under reflux conditions for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
1-(Adamantan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous or organic solvents under mild heating conditions.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various functional groups onto the adamantane moiety .
Scientific Research Applications
1-(Adamantan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an antiviral, anticancer, and anti-inflammatory agent due to its unique structure and biological activity.
Materials Science: Its rigid adamantane core makes it useful in the design of novel materials with enhanced thermal and mechanical properties.
Biological Studies: The compound is used in studies to understand its interaction with various biological targets, including enzymes and receptors.
Mechanism of Action
The mechanism of action of 1-(Adamantan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors by binding to their active sites, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
Similar Compounds
1-(Adamantan-1-yl)-3-(4-chlorophenyl)urea: Known for its anti-tuberculosis activity.
2-(Adamantan-1-yl)-5-aryl-1,3,4-oxadiazoles: Investigated for their anti-influenza activity.
2-(Adamantan-1-yl)-5-aryl-2H-tetrazoles: Studied for their antiviral properties.
Uniqueness
1-(Adamantan-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one is unique due to its combination of an adamantane moiety with a pyrazolo[3,4-d]pyrimidinone core. This structure imparts distinct physicochemical properties and biological activities that are not commonly found in other similar compounds .
Properties
CAS No. |
114562-87-7 |
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Molecular Formula |
C15H18N4O |
Molecular Weight |
270.33 g/mol |
IUPAC Name |
1-(1-adamantyl)-5H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C15H18N4O/c20-14-12-7-18-19(13(12)16-8-17-14)15-4-9-1-10(5-15)3-11(2-9)6-15/h7-11H,1-6H2,(H,16,17,20) |
InChI Key |
JJRCQCMVYWUOBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C5=C(C=N4)C(=O)NC=N5 |
Origin of Product |
United States |
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